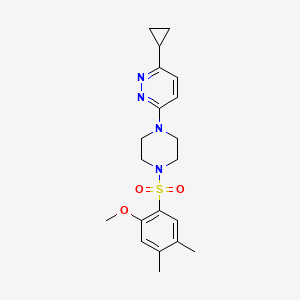

3-Ciclopropil-6-(4-((2-metoxi-4,5-dimetilfenil)sulfonil)piperazin-1-il)piridazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.

BenchChem offers high-quality 3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoborados con haluros orgánicos o pseudohaluros (como haluros de arilo o vinilo). Notablemente, 3-Ciclopropil-6-(4-((2-metoxi-4,5-dimetilfenil)sulfonil)piperazin-1-il)piridazina sirve como reactivo organoborado en las reacciones de acoplamiento SM . Sus condiciones de reacción suaves y tolerancia a los grupos funcionales lo convierten en una herramienta valiosa para la síntesis de moléculas complejas.

Reactivos de boro en el acoplamiento SM

Este compuesto pertenece a la clase de reactivos de boro utilizados en el acoplamiento SM. Estos reactivos facilitan el paso de transmetalación, donde los grupos orgánicos nucleofílicos se transfieren del boro al paladio. El mecanismo específico de transmetalación sigue siendo un área activa de investigación. Los reactivos de boro son generalmente estables, ambientalmente benignos y fáciles de preparar, lo que contribuye al éxito de las reacciones de acoplamiento SM .

Boración de alquinos

This compound puede sufrir reacciones de boración con alquinos. La adición de B–H sobre enlaces insaturados se produce con regioquímica anti-Markovnikov y selectividad syn. Los investigadores han desarrollado metodologías para abordar los problemas de sobreboración, asegurando la mono-boración selectiva de alquinos .

Deshidroboración oxidativa

Un método de deshidroboración oxidativa emplea un aldehído sacrificial para revertir los alquinos sobreborados a la forma mono-borada. Esta estrategia mejora la utilidad sintética de los reactivos de boro en varias transformaciones .

Disponibilidad

Propiedades

IUPAC Name |

3-cyclopropyl-6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-14-12-18(27-3)19(13-15(14)2)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYIIBOEMNDVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2380898.png)

![1-(3,5-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2380900.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2380906.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2380909.png)